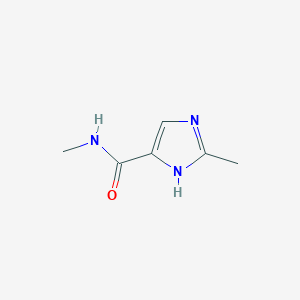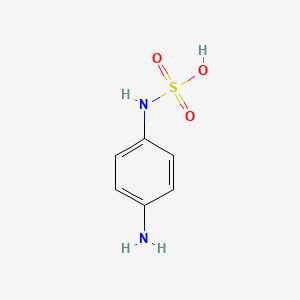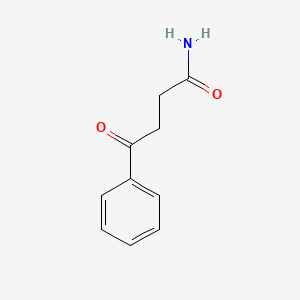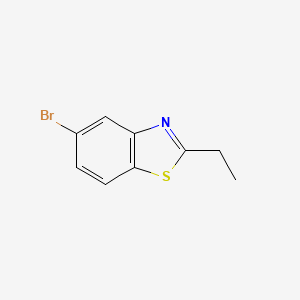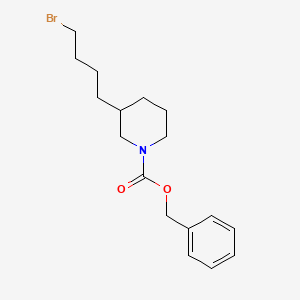
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes a piperidine ring, a bromobutyl group, and a phenylmethyl ester, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate typically involves the reaction of 3-(4-bromobutyl)-1-piperidinecarboxylic acid with phenylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, making it more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylmethyl ester can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylmethyl ester moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Phenylmethyl 3-(4-chlorobutyl)-1-piperidinecarboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Phenylmethyl 3-(4-hydroxybutyl)-1-piperidinecarboxylate:
Phenylmethyl 3-(4-aminobutyl)-1-piperidinecarboxylate: Features an amino group, which can significantly alter its interaction with biological targets and its overall pharmacological profile.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C17H24BrNO2 |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
benzyl 3-(4-bromobutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrNO2/c18-11-5-4-7-15-10-6-12-19(13-15)17(20)21-14-16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2 |
Clé InChI |
WNJRKKAYVLBVNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCCBr |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
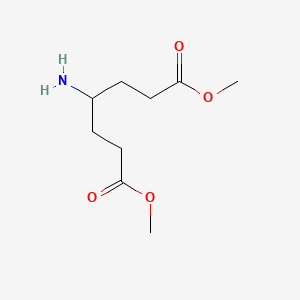
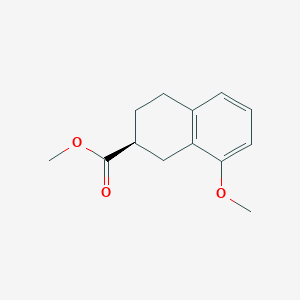
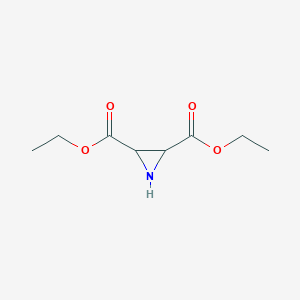
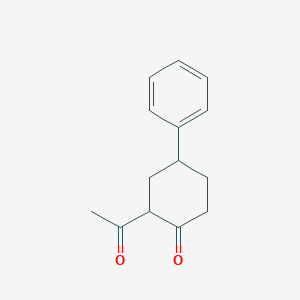
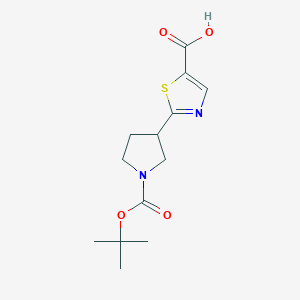
![Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8663836.png)
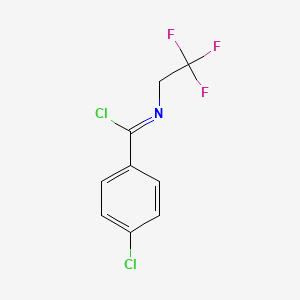

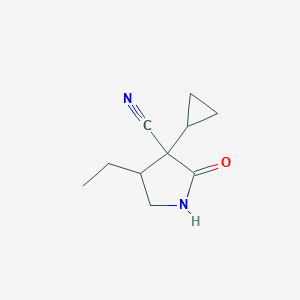
![Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B8663852.png)
